

VH-298: A Potent and Selective Chemical Probe for Hypoxia Research

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Compound of Interest

Compound Name: VH-298

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

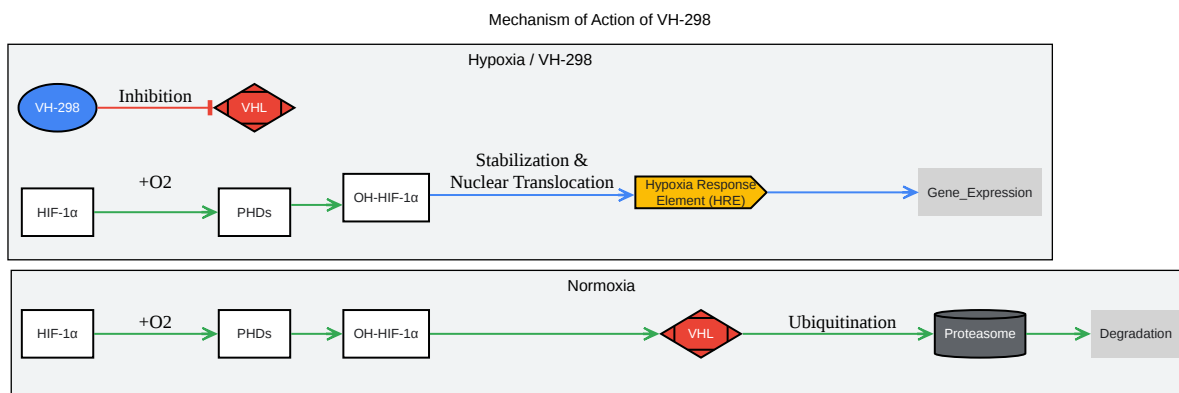
Introduction

VH-298 is a potent, cell-permeable small molecule that has emerged as a critical chemical probe for studying the hypoxia signaling pathway.^[1] It functions by inhibiting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the alpha subunit of the hypoxia-inducible factor (HIF- α).^[1] This inhibition occurs downstream of HIF- α hydroxylation, providing a distinct mechanism of action compared to other hypoxia inducers like iron chelators or prolyl hydroxylase domain (PHD) enzyme inhibitors.^[1] By preventing the VHL-mediated degradation of HIF- α , **VH-298** leads to the accumulation of hydroxylated HIF- α , subsequent dimerization with HIF- β , and the activation of hypoxia-responsive genes.^{[1][2]} Its high affinity, selectivity, and cellular activity make it an invaluable tool for elucidating the physiological and pathological roles of the HIF signaling cascade and a promising starting point for the development of novel therapeutics targeting hypoxia-related diseases.^{[1][3]}

Mechanism of Action

Under normoxic conditions, HIF- α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF- α to stabilize and activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.^[4]

VH-298 mimics the hypoxic response by directly binding to VHL and blocking its interaction with hydroxylated HIF- α .^[2] This leads to the accumulation of HIF- α even in the presence of oxygen, thereby activating the downstream signaling cascade.^{[1][2]}



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Caption: Mechanism of **VH-298** action in the HIF-1 α signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of **VH-298**.

Table 1: Binding Affinity and Potency

Parameter	Value	Assay Method	Reference
Kd	90 nM	Isothermal Titration Calorimetry (ITC)	[2] [5] [6]
Kd	80 nM	Competitive Fluorescence Polarization Assay	[5] [7] [8]
EC50	~100-200 nM	HIF- α Stabilization in Human Cell Lines	[9]
Recommended Cellular Concentration	10-100 μ M	[7]	

Table 2: Kinetic and Physicochemical Properties

Parameter	Value	Method	Reference
kon	$6.47 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	Surface Plasmon Resonance (SPR)	[7]
koff	0.065 s^{-1}	Surface Plasmon Resonance (SPR)	[7]
Permeability	19.4 nm s^{-1}	Parallel Artificial Membrane Permeability Assay (PAMPA)	[10]
Molecular Weight	523.65 g/mol	[5] [8]	
Molecular Formula	C ₂₇ H ₃₃ N ₅ O ₄ S	[8]	

Table 3: Selectivity and Off-Target Effects

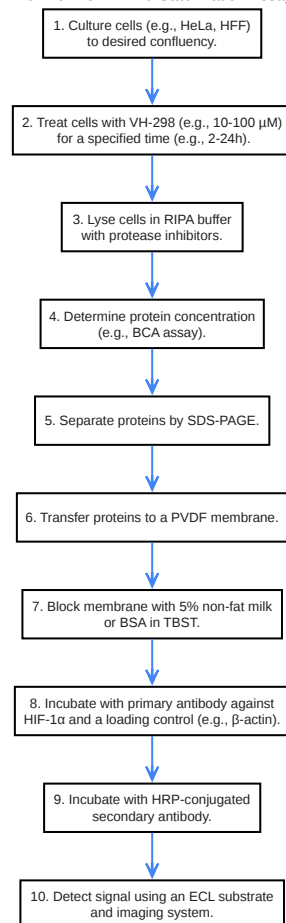
Assay	Concentration	Results	Reference
Kinase Panel	50 μ M	No significant inhibition of over 100 kinases	[10] [11]
GPCRs and Ion Channels	50 μ M	No significant binding to over 50 targets	[10] [11]
Chemoproteomic MS	Dose-dependent	Only VHL and its complex partners (RBX1, CUL2, TCEB2) were reproducibly detected	[7]

Experimental Protocols

Detailed methodologies for key experiments involving **VH-298** are provided below.

HIF-1 α Stabilization by Immunoblotting

This protocol is used to assess the ability of **VH-298** to induce the accumulation of HIF-1 α in cultured cells.

Workflow for HIF-1 α Stabilization Assay

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Caption: Experimental workflow for detecting HIF-1 α stabilization.

Methodology:

- Cell Culture: Plate cells (e.g., HeLa, RCC4, HFF) and grow to 70-80% confluency.[12][13]
- Treatment: Treat cells with the desired concentration of **VH-298** (typically 10-100 μ M) for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.[12][13]
- Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for HIF-1 α . A loading control antibody (e.g., β -actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.[12][14]

Co-Immunoprecipitation (Co-IP) to Assess VHL:HIF- α Interaction

This protocol determines if **VH-298** disrupts the interaction between VHL and HIF-1 α . [15]

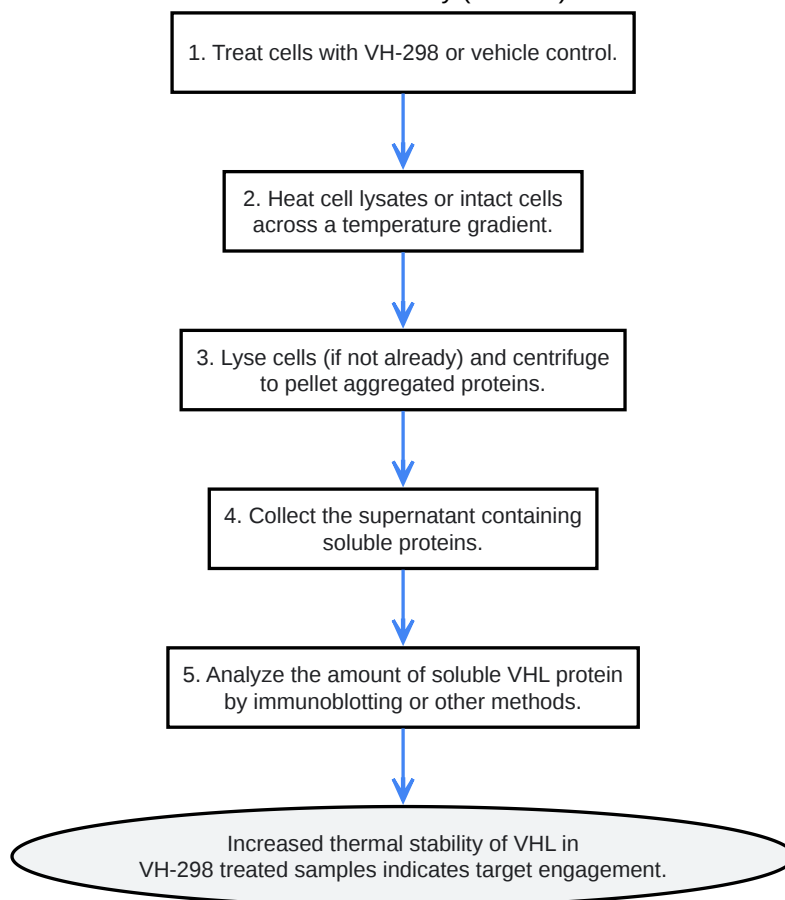
Methodology:

- Cell Treatment and Lysis: Treat HeLa cells with **VH-298** or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 20 mM Tris pH 7.5).[2]
- Immunoprecipitation: Incubate the cell lysates with an antibody against VHL or HIF-1 α overnight at 4°C.
- Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
- Elution and Analysis: Elute the bound proteins from the beads and analyze by immunoblotting for the co-precipitated protein (e.g., probe for HIF-1 α if VHL was immunoprecipitated). A decrease in the co-precipitated protein in **VH-298**-treated samples indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of **VH-298** to VHL in a cellular context.[11][16] The principle is that ligand binding increases the thermal stability of the target protein.[16][17]

Cellular Thermal Shift Assay (CETSA) Workflow



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